molecular formula C19H17ClN2O2 B11316973 4-chloro-N-(8-propoxyquinolin-5-yl)benzamide

4-chloro-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11316973
M. Wt: 340.8 g/mol
InChI Key: DOLNLIYJROCVDW-UHFFFAOYSA-N
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Description

4-chloro-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a propoxy group attached to the quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(8-propoxyquinolin-5-yl)benzamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzoic acid with 8-propoxyquinoline-5-amine under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of benzamide derivatives with different substituents .

Mechanism of Action

The mechanism of action of 4-chloro-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-N-(8-propoxyquinolin-5-yl)benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

4-chloro-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C19H17ClN2O2/c1-2-12-24-17-10-9-16(15-4-3-11-21-18(15)17)22-19(23)13-5-7-14(20)8-6-13/h3-11H,2,12H2,1H3,(H,22,23)

InChI Key

DOLNLIYJROCVDW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)Cl)C=CC=N2

Origin of Product

United States

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